![molecular formula C23H20N4OS B2541251 2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1251606-79-7](/img/structure/B2541251.png)

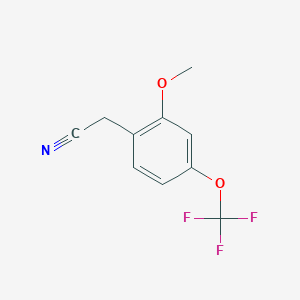

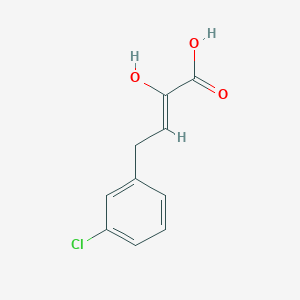

2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzodiazepines and is commonly referred to as PBDT.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds, including benzodiazepines and diazepines, is significant for developing new medicinal compounds. These structures serve as key frameworks in the design of drugs with various therapeutic potentials. For instance, the study by Kharaneko and Bogza (2013) focused on synthesizing pyrrolo[3,4-d][1,2]diazepines, highlighting the importance of these heterocycles in medicinal chemistry and drug development processes. The methodology developed offers a novel approach for preparing such compounds, which could extend to the synthesis of related structures, including those similar to 2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide (Kharaneko & Bogza, 2013).

Antiproliferative Activity

Compounds structurally related to 2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide have been investigated for their potential antiproliferative activities. Liszkiewicz (2002) synthesized derivatives of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone and evaluated them for cytotoxic activity against human cancer cell lines, showcasing the therapeutic potential of such compounds in cancer treatment (Liszkiewicz, 2002).

HIV-1 Reverse Transcriptase Inhibition

Diazepinone derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme in the lifecycle of HIV. Research by Hargrave et al. (1991) demonstrated that specific tricyclic pyridobenzo- and dipyridodiazepinones can inhibit HIV-1 reverse transcriptase at nanomolar concentrations, offering a pathway for the development of novel antiretroviral drugs (Hargrave et al., 1991).

Antitumor and Antioxidant Evaluation

The search for compounds with antitumor and antioxidant activities is ongoing in medicinal chemistry. Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, indicating the potential of similar compounds, including benzodiazepine derivatives, in treating cancer and managing oxidative stress (Hamama et al., 2013).

Non-benzodiazepine Anxiolytics and Anticonvulsants

Exploring alternatives to benzodiazepines for anxiolytic and anticonvulsant therapies is a significant area of research. Tomczuk et al. (1991) designed and synthesized 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides as non-benzodiazepine anxiolytics, highlighting the importance of structural analogs in discovering new therapeutic agents with potentially reduced side effects (Tomczuk et al., 1991).

properties

IUPAC Name |

N-(2-methylphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4OS/c1-16-8-2-3-9-17(16)26-22(28)15-29-23-14-21(18-10-6-7-13-24-18)25-19-11-4-5-12-20(19)27-23/h2-13H,14-15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZOCSQPJXTMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)

![8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541191.png)